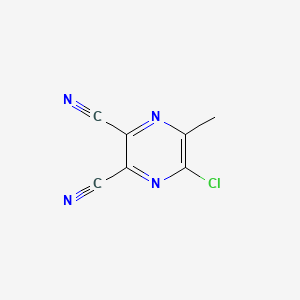
5-Chloro-6-methylpyrazine-2,3-dicarbonitrile
Übersicht
Beschreibung
5-Chloro-6-methylpyrazine-2,3-dicarbonitrile is a heterocyclic organic compound with the molecular formula C7H3ClN4. This compound is characterized by a pyrazine ring substituted with a chlorine atom at the 5-position, a methyl group at the 6-position, and two cyano groups at the 2- and 3-positions. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit antimycobacterial activity .
Mode of Action
This metabolite causes a lowering of the inner compartment pH in mycobacterial cells, leading to inhibition of membrane transport and then to cellular death .
Biochemical Pathways
For instance, some pyrazine derivatives are known to undergo intramolecular charge transfer (ICT) as the main pathway for deactivating their excited states .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may have antimycobacterial effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methylpyrazine-2,3-dicarbonitrile typically involves the nucleophilic substitution of chlorine atoms in precursor compounds. One common method is the reaction of 5,6-dichloropyrazine-2,3-dicarbonitrile with methylating agents under controlled conditions . Another approach involves the use of microwave-assisted synthesis, which has been shown to increase yields and reduce reaction times .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of polar solvents and controlled microwave irradiation are common practices to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-6-methylpyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5-position can be substituted by nucleophiles such as amines, leading to the formation of substituted pyrazine derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary depending on the desired outcome.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include benzylamines, polar solvents, and catalysts such as cesium carbonate in dimethyl sulfoxide (DMSO) for cyclization reactions . Microwave irradiation is often employed to accelerate reaction rates and improve yields .
Major Products Formed
The major products formed from these reactions include various N-substituted pyrazine derivatives, which have been evaluated for their biological activities .
Wissenschaftliche Forschungsanwendungen
5-Chloro-6-methylpyrazine-2,3-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and herbicidal activities.
Biological Studies:
Material Science: It is used in the development of organic materials for electronic applications due to its unique electronic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dichloropyrazine-2,3-dicarbonitrile: A precursor in the synthesis of 5-Chloro-6-methylpyrazine-2,3-dicarbonitrile.
5-Amino-6-methylpyrazine-2,3-dicarbonitrile: A derivative with similar structural features but different functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of various biologically active compounds .
Eigenschaften
IUPAC Name |
5-chloro-6-methylpyrazine-2,3-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN4/c1-4-7(8)12-6(3-10)5(2-9)11-4/h1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSRCHYXAOIQFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C#N)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512672 | |
| Record name | 5-Chloro-6-methylpyrazine-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72126-54-6 | |
| Record name | 5-Chloro-6-methylpyrazine-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


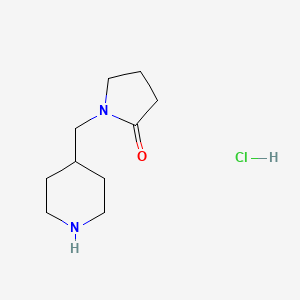


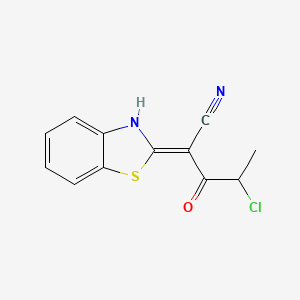
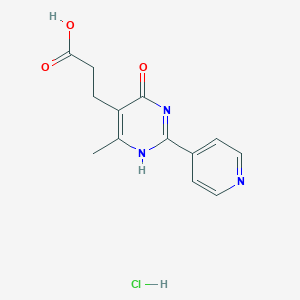
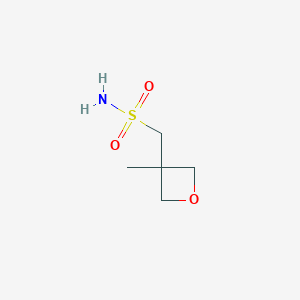
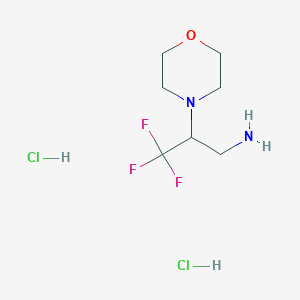
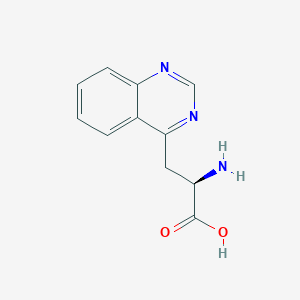
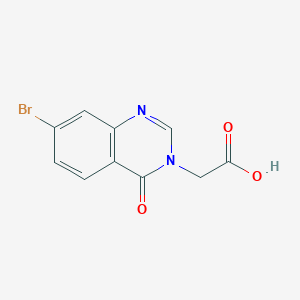
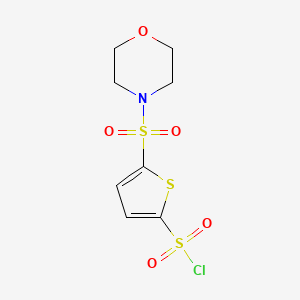
![2-[2-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B7890536.png)


![[3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanol](/img/structure/B7890551.png)
